2,2-Dipropylvaleronitrile

Description

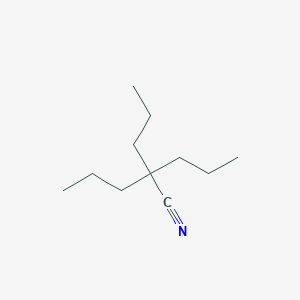

Structure

3D Structure

Properties

IUPAC Name |

2,2-dipropylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-4-7-11(10-12,8-5-2)9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAHTDIOUIVENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CCC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201563 | |

| Record name | 2,2-Dipropylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-48-7 | |

| Record name | 2,2-Dipropylpentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5340-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dipropylvaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dipropylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dipropylvaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIPROPYLVALERONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE87M2OA61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Dipropylpentanenitrile physical characteristics

An In-Depth Technical Guide to the Physical Characteristics of 2,2-Dipropylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2,2-dipropylpentanenitrile (CAS No. 5340-48-7). As an important chemical intermediate and a known impurity in the synthesis of the anticonvulsant drug Valproic Acid, a thorough understanding of its physical properties is crucial for researchers in organic synthesis, medicinal chemistry, and drug development.[1] This document collates available data on its physicochemical properties, provides predicted spectroscopic profiles for identification and quality control, and outlines standardized experimental protocols for the determination of these characteristics.

Introduction and Chemical Identity

2,2-Dipropylpentanenitrile, also known by synonyms such as 2,2-Dipropylvaleronitrile and 4-Cyano-4-propylheptane, is an organic compound featuring a nitrile functional group attached to a highly branched alkyl structure.[2][3] Specifically, its structure consists of a pentanenitrile backbone with two propyl groups substituted at the alpha-carbon (C2) position.[2] This highly branched, sterically hindered structure significantly influences its physical and chemical properties.

The presence of the strongly polar cyano (-C≡N) group imparts a significant dipole moment to the molecule, which affects its boiling point and solubility.[4][5][6][7][8] However, the bulky and nonpolar nature of the three propyl groups and the ethyl chain counteracts this polarity, leading to low solubility in water and good solubility in many organic solvents.[2]

Molecular Structure

The chemical structure of 2,2-dipropylpentanenitrile is foundational to understanding its physical properties.

Caption: Molecular structure of 2,2-Dipropylpentanenitrile.

Physicochemical Properties

The physical properties of 2,2-dipropylpentanenitrile are summarized in the table below. It is important to note that while some data is available from chemical suppliers and databases, other values are predicted based on computational models and should be considered as such.

| Property | Value | Source / Notes |

| Molecular Formula | C₁₁H₂₁N | [2] |

| Molecular Weight | 167.29 g/mol | [1][3] |

| CAS Number | 5340-48-7 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Distinctive | [2] |

| Boiling Point | 70 °C @ 2 Torr (2.67 mbar) 236.8 °C @ 760 mmHg (Predicted) | [1] |

| Density | 0.821 g/cm³ (Predicted) | [1] |

| Refractive Index | Not available | |

| Solubility | Low solubility in water; moderate solubility in organic solvents. | [2] |

| Vapor Pressure | Not available | |

| Viscosity | Not available | |

| Surface Tension | Not available |

Boiling Point Analysis

The significant discrepancy between the reported boiling points (70 °C at 2 Torr vs. a predicted 236.8 °C at atmospheric pressure) highlights a key principle for highly branched, high molecular weight compounds. The boiling point is substantially reduced under vacuum, which is a common purification technique for compounds that may decompose at their atmospheric boiling point. The high degree of branching in 2,2-dipropylpentanenitrile prevents efficient packing of the molecules, leading to weaker intermolecular van der Waals forces than a linear isomer, but its overall high molecular weight and polarity from the nitrile group result in a relatively high boiling point.[4][8]

Solubility Profile

The molecule's amphipathic nature, with a polar "head" (the nitrile group) and a large, nonpolar alkyl "tail," governs its solubility. The nitrile group's nitrogen atom has a lone pair of electrons that can act as a hydrogen bond acceptor with protic solvents like water.[4][8] However, the large C11 hydrocarbon portion of the molecule disrupts the hydrogen bonding network of water, making it only sparingly soluble.[2][8] Conversely, it is expected to be freely miscible with a wide range of organic solvents such as ethanol, acetone, diethyl ether, and toluene, where dispersion forces are the dominant intermolecular interactions.

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions from the nitrile and alkyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 | Medium, Sharp | C≡N stretch |

| 2850-2960 | Strong | C-H (sp³) stretching |

| ~1465 | Medium | CH₂ bending (scissoring) |

| ~1380 | Medium | CH₃ bending (symmetric) |

The most characteristic peak will be the sharp absorption around 2240 cm⁻¹, which is indicative of the nitrile functional group. The absence of strong absorptions in the 3200-3600 cm⁻¹ (O-H, N-H) and 1600-1800 cm⁻¹ (C=O, C=C) regions would confirm the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals corresponding to the various methylene (-CH₂-) and methyl (-CH₃) groups of the propyl and pentanenitrile chains. Due to the structural complexity and potential for overlapping signals, a high-field NMR instrument would be beneficial for full resolution.

-

Expected Chemical Shifts (δ, ppm):

-

~0.9-1.0: Multiple overlapping triplets, corresponding to the terminal -CH₃ groups.

-

~1.2-1.6: Complex multiplets from the various -CH₂- groups.

-

~1.7-2.0: A triplet corresponding to the -CH₂- group adjacent to the nitrile group (C3), deshielded by the electron-withdrawing effect of the cyano group.

-

¹³C NMR: The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.

-

Expected Chemical Shifts (δ, ppm):

-

~120-125: Quaternary carbon of the nitrile group (C≡N).

-

~40-50: Quaternary α-carbon (C2).

-

~14-40: A series of signals for the various CH₂ and CH₃ carbons in the alkyl chains.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely result in significant fragmentation due to the branched nature of the molecule.

-

Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight, may be observed, though it could be weak.

-

Major Fragments: Fragmentation would likely occur via alpha-cleavage at the quaternary carbon. Expect to see significant peaks corresponding to the loss of propyl (M-43) and other alkyl fragments.

Experimental Protocols for Physical Characterization

The following are generalized, self-validating protocols for determining the key physical properties of liquid samples like 2,2-dipropylpentanenitrile.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes and provides an accurate boiling point.

-

Apparatus Setup: Place a small amount (0.5-1.0 mL) of 2,2-dipropylpentanenitrile into a small test tube. Attach the test tube to a thermometer with a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

-

Capillary Insertion: Seal one end of a capillary tube. Place the capillary tube, open-end down, into the test tube.

-

Heating: Immerse the assembly in a heating bath (e.g., silicone oil) and begin heating gently while stirring the bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed.

-

Cooling & Measurement: Remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This indicates that the vapor pressure inside the capillary equals the atmospheric pressure.[9]

-

Validation: Repeat the measurement at least twice. The readings should be within ±1 °C for validation. Record the atmospheric pressure to correct the boiling point to standard pressure if necessary.

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 5340-48-7: 2,2-Dipropylpentanenitrile | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Nitriles: Structure, Formula, Properties & Real-Life Uses [vedantu.com]

- 5. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]

- 6. collegedunia.com [collegedunia.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

An In-Depth Technical Guide to the Solubility of 2,2-Dipropylvaleronitrile in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2,2-dipropylvaleronitrile (also known as 2,2-dipropylpentanenitrile), a branched aliphatic nitrile. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, predictive insights based on its structure, and a robust experimental protocol for its empirical determination. We will explore the theoretical underpinnings of solubility, present a framework for solvent selection, and provide a detailed, field-proven methodology for researchers to accurately determine the solubility of 2,2-dipropylvaleronitrile in a range of organic solvents.

Introduction to 2,2-Dipropylvaleronitrile

2,2-Dipropylvaleronitrile is an organic compound featuring a nitrile (-C≡N) functional group attached to a highly branched aliphatic chain. It is recognized as a potential impurity or intermediate in the synthesis of Valproic Acid, a widely used antiepileptic and mood-stabilizing drug.[1] Its molecular structure dictates its physicochemical properties and, consequently, its behavior in various solvent systems.

1.1. Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. Key characteristics of 2,2-dipropylvaleronitrile are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N | [2] |

| Molecular Weight | 167.29 g/mol | [1][2] |

| CAS Number | 5340-48-7 | [2] |

| Appearance | Likely a liquid at room temperature | Inferred from structure |

| Boiling Point | 236.8°C at 760 mmHg | [2] |

| Density | 0.821 g/cm³ | [2] |

| Computed XLogP3 | 4.1 | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

The high XLogP3 value (a measure of lipophilicity) and the large, nonpolar hydrocarbon structure suggest that 2,2-dipropylvaleronitrile is a lipophilic ("fat-loving") or nonpolar compound.[1] The nitrile group introduces a degree of polarity and a hydrogen bond acceptor site, but its influence is significantly shielded by the bulky propyl groups.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility.[3][4] This rule states that substances with similar intermolecular forces and polarity will be mutually soluble.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Given the large, nonpolar alkyl structure of 2,2-dipropylvaleronitrile, it is predicted to have high solubility in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole-dipole interactions but lack hydrogen bond-donating capabilities. The polar nitrile group of the solute can interact favorably with the dipoles of these solvents. Acetonitrile, in particular, is an excellent solvent for a wide range of polar and non-polar solutes in the pharmaceutical industry.[5] Moderate to high solubility is expected in this class.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can both donate and accept hydrogen bonds. While the nitrogen atom in the nitrile group can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. Furthermore, the extensive, bulky alkyl chains are hydrophobic ("water-hating") and will disrupt the strong hydrogen-bonding network of solvents like water, leading to very low solubility. Solubility in alcohols like ethanol will likely be higher than in water but lower than in nonpolar solvents.

Predicted Solubility Profile

While empirical data is scarce, a qualitative solubility profile can be predicted based on the principles discussed above. This serves as a starting point for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane, Toluene | High / Miscible | "Like dissolves like"; dominated by van der Waals forces. |

| Slightly Polar | Diethyl Ether, Dichloromethane | High / Miscible | Solute can interact well with slightly polar C-O and C-Cl bonds. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (MeCN) | Moderate to High | Favorable dipole-dipole interactions between solvent and nitrile group. |

| Polar Protic | Ethanol, Isopropanol, Methanol | Low to Moderate | Some interaction via hydrogen bond acceptance, but limited by large hydrophobic structure. |

| Highly Polar | Water | Very Low / Insoluble | The large nonpolar structure cannot overcome the strong hydrogen bonding of water. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility, recommended by regulatory bodies like the FDA and in USP guidelines.[6][7]

4.1. Objective

To determine the saturation concentration (solubility) of 2,2-dipropylvaleronitrile in various organic solvents at a controlled temperature (e.g., 25°C).

4.2. Materials and Equipment

-

Solute: 2,2-Dipropylvaleronitrile (purity >98%)

-

Solvents: HPLC-grade or equivalent purity (e.g., Hexane, Toluene, Ethyl Acetate, Acetonitrile, Ethanol)

-

Apparatus:

-

Analytical balance (±0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Volumetric flasks and pipettes

-

Thermostatic shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Autosampler vials

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

4.3. Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

4.4. Step-by-Step Procedure

-

Preparation of Standards: Prepare a stock solution of 2,2-dipropylvaleronitrile in a suitable solvent (e.g., acetonitrile). From this stock, create a series of calibration standards of known concentrations to generate a calibration curve.

-

Sample Preparation: To a series of glass vials, add a known volume (e.g., 5 mL) of the test solvent. Add an excess amount of 2,2-dipropylvaleronitrile to each vial to ensure that a saturated solution is formed. An excess is confirmed by the visual presence of undissolved solute after equilibration.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C ± 1°C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve equilibrium.[8]

-

Sample Collection and Filtration: After equilibration, remove the vials and let them stand at the same temperature to allow undissolved material to settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter (chemically compatible with the solvent, e.g., PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Analysis: Dilute the filtered sample as necessary with the appropriate mobile phase or solvent. Analyze the sample using a validated analytical method (e.g., GC-FID or HPLC-UV) to determine its concentration.

-

Calculation: Using the calibration curve generated in Step 1, quantify the concentration of 2,2-dipropylvaleronitrile in the analyzed sample. This concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature. Report the final value, often in mg/mL or mol/L, as the average of at least three replicate experiments.[9]

Factors Influencing Solubility & Practical Implications

-

Temperature: The solubility of most compounds in organic solvents increases with temperature. This relationship should be characterized if the intended application (e.g., a chemical synthesis) occurs at elevated temperatures.

-

Purity: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining reliable and reproducible data.

-

pH (in aqueous systems): While not relevant for most organic solvents, if any aqueous media were to be used, the pH would be a critical factor. However, as a nitrile, 2,2-dipropylvaleronitrile is not expected to ionize and its solubility would show little pH dependence.

-

Implications for Drug Development:

-

Process Chemistry: High solubility in a reaction solvent is crucial for achieving optimal reaction rates and preventing precipitation of reactants or products.

-

Crystallization & Purification: Solubility data across a range of solvents is essential for developing effective crystallization procedures. A good crystallization solvent system is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

-

Formulation: For liquid formulations, the API must be fully soluble in the chosen vehicle. For solid dosage forms, the dissolution rate, which is related to solubility, is a key parameter affecting drug absorption.[6]

-

Conclusion

2,2-Dipropylvaleronitrile is a highly lipophilic, nonpolar molecule with a predicted solubility profile that strongly favors nonpolar and slightly polar organic solvents over polar protic solvents like water. While published quantitative data is limited, this guide provides the theoretical foundation and a detailed experimental protocol necessary for researchers to accurately determine its solubility. The robust shake-flask method, coupled with a validated analytical technique, will yield the precise data required for informed decision-making in process chemistry, purification, and formulation within the pharmaceutical industry.

References

-

2,2-Dipropylvaleronitrile | C11H21N. BuyersGuideChem. Available from: [Link]

-

The Dissolution Procedure: Development and Validation. USP-NF. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Davis. Available from: [Link]

-

Experiment 1: Determination of Solubility Class. N.p. Available from: [Link]

-

Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). Available from: [Link]

-

Solubility of organic compounds. Khan Academy. Available from: [Link]

-

Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). Available from: [Link]

-

Solubility of Organic Compounds. N.p. Available from: [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration (FDA). Available from: [Link]

-

Organic Chemistry: Introduction to Solubility. SALTISE. Available from: [Link]

-

Acetonitrile. PubChem, National Institutes of Health. Available from: [Link]

-

Valeronitrile | C5H9N. PubChem, National Institutes of Health. Available from: [Link]

-

2-Propylvaleronitrile | C8H15N. PubChem, National Institutes of Health. Available from: [Link]

-

Pivalonitrile | C5H9N. PubChem, National Institutes of Health. Available from: [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Queen's University Belfast. Available from: [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. ACS Publications. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2,2-Dipropylvaleronitrile | C11H21 N - BuyersGuideChem [buyersguidechem.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. uspnf.com [uspnf.com]

- 7. fda.gov [fda.gov]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. who.int [who.int]

An In-Depth Technical Guide to 2,2-Dipropylvaleronitrile: Synthesis, Analysis, and Significance as a Pharmaceutical Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dipropylvaleronitrile, a sterically hindered aliphatic nitrile, holds significant importance in the pharmaceutical industry, primarily as a process-related impurity in the synthesis of Valproic Acid.[1] Valproic Acid is a widely used antiepileptic and mood-stabilizing drug.[1] The control and monitoring of impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive overview of 2,2-Dipropylvaleronitrile, including its nomenclature, physicochemical properties, synthesis, chemical reactivity, and analytical methodologies for its detection and quantification. A key focus is placed on its context as a pharmaceutical impurity, providing insights for process chemists and quality control analysts.

Nomenclature and Physicochemical Properties

2,2-Dipropylvaleronitrile is known by several synonyms, which are crucial to recognize when reviewing scientific literature and chemical databases.

Synonyms:

-

NSC 915[5]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 5340-48-7 | [2][4][5][6] |

| Molecular Formula | C11H21N | [4][5][6] |

| Molecular Weight | 167.29 g/mol | [4][5] |

| Boiling Point | 236.8 °C at 760 mmHg | [5] |

| Density | 0.821 g/cm³ | [5] |

| Flash Point | 83.9 °C | [5] |

| XLogP3 | 4.1 | [1] |

Synthesis and Formation as a Pharmaceutical Impurity

The primary context for the synthesis of 2,2-Dipropylvaleronitrile is as a potential impurity during the manufacture of Valproic Acid, particularly through the malonic ester synthesis route.

The Malonic Ester Synthesis of Valproic Acid and the Origin of 2,2-Dipropylvaleronitrile

The classical synthesis of Valproic Acid involves the dialkylation of diethyl malonate with a propyl halide (e.g., 1-bromopropane), followed by hydrolysis and decarboxylation.[7][8] If a nitrile-containing starting material, such as cyanoacetic acid or its esters, is used as an alternative to malonic esters, 2,2-dipropylacetonitrile (a related nitrile) can be formed, which upon hydrolysis yields Valproic Acid. However, the presence of unreacted nitrile starting materials or intermediates can lead to the formation of nitrile-containing impurities.

2,2-Dipropylvaleronitrile is a more substituted nitrile than the direct precursor to Valproic Acid. Its formation likely arises from side reactions or the use of alternative starting materials. One plausible pathway is the alkylation of a larger nitrile precursor.

Postulated Synthesis of 2,2-Dipropylvaleronitrile

A likely synthetic route to 2,2-Dipropylvaleronitrile, based on standard organic chemistry principles for the formation of sterically hindered nitriles, would involve the dialkylation of a suitable nitrile with propyl bromide. For instance, the alkylation of butyronitrile with two equivalents of propyl bromide in the presence of a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) could yield the target compound. The slim, linear structure of the anion formed from the deprotonation of a nitrile makes it an effective nucleophile for SN2 reactions with alkyl halides.[5]

The following diagram illustrates a conceptual synthetic pathway:

Caption: Postulated synthesis of 2,2-Dipropylvaleronitrile via dialkylation.

Chemical Reactivity

The chemical reactivity of 2,2-Dipropylvaleronitrile is dominated by the nitrile functional group, although its reactivity is tempered by significant steric hindrance from the three propyl groups attached to the α-carbon.

Hydrolysis

The hydrolysis of nitriles is a standard method for the synthesis of carboxylic acids. This reaction can be performed under acidic or basic conditions.[9][10][11] For sterically hindered nitriles like 2,2-Dipropylvaleronitrile, these reactions often require harsh conditions (e.g., high temperatures and prolonged reaction times).[2][12]

-

Acid-Catalyzed Hydrolysis: Heating with a strong acid (e.g., H₂SO₄ or HCl) in water will hydrolyze the nitrile to the corresponding carboxylic acid (2,2-dipropylvaleric acid) and an ammonium salt. The reaction proceeds through an intermediate amide, which is also hydrolyzed under these conditions.[9][10]

-

Base-Catalyzed Hydrolysis: Refluxing with a strong base (e.g., NaOH or KOH) will yield the carboxylate salt of 2,2-dipropylvaleric acid and ammonia.[9][11] Subsequent acidification is required to obtain the free carboxylic acid. Milder basic conditions might allow for the isolation of the intermediate amide (2,2-dipropylvaleramide).[12]

Reduction

Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[13][14][15] The reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond.

The reduction of 2,2-Dipropylvaleronitrile with LiAlH₄ would be expected to yield 2,2-dipropylpentan-1-amine.

Analytical Methodologies for Identification and Quantification

As a known impurity of Valproic Acid, robust analytical methods are essential for the detection and quantification of 2,2-Dipropylvaleronitrile in the drug substance and formulated products. Gas chromatography (GC) is a well-suited technique for this purpose due to the volatility of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. A validated GC-MS method is the gold standard for impurity profiling in pharmaceutical analysis.

Experimental Protocol: GC-MS Analysis of 2,2-Dipropylvaleronitrile in a Valproic Acid Matrix

-

Sample Preparation:

-

Accurately weigh a known amount of the Valproic Acid sample.

-

Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Prepare a series of calibration standards of 2,2-Dipropylvaleronitrile in the same solvent at concentrations bracketing the expected impurity level.

-

An internal standard (e.g., a structurally similar compound not present in the sample) can be added to both the sample and standard solutions to improve quantitative accuracy.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A modern GC system equipped with a capillary column is required.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5MS, or equivalent) is typically used for impurity profiling of non-polar analytes.

-

Injection: A split/splitless injector is commonly used. The injection volume is typically 1 µL.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the impurity from the main component and other potential impurities. An example program could be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[16]

-

-

Data Analysis:

-

Identification: The identity of the 2,2-Dipropylvaleronitrile peak in the sample chromatogram is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

-

Quantification: A calibration curve is constructed by plotting the peak area of the 2,2-Dipropylvaleronitrile standards against their concentrations. The concentration of the impurity in the sample is then determined from this curve.

-

The following diagram illustrates the analytical workflow:

Caption: Workflow for the GC-MS analysis of 2,2-Dipropylvaleronitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of organic molecules and can be used to identify and quantify impurities without the need for a reference standard (qNMR).

-

¹H NMR: The proton NMR spectrum of 2,2-Dipropylvaleronitrile would be expected to show signals corresponding to the methyl and methylene protons of the three propyl groups. The absence of a proton on the α-carbon would be a key distinguishing feature.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm) and signals for the quaternary α-carbon and the carbons of the propyl groups.

Biological Significance and Toxicological Considerations

The primary biological significance of 2,2-Dipropylvaleronitrile is its status as a pharmaceutical impurity. Regulatory agencies worldwide have strict guidelines for the qualification and control of impurities in drug substances.

The toxicity of Valproic Acid itself is well-documented and includes risks of hepatotoxicity and hyperammonemia.[17][18] It is essential to ensure that any impurities do not contribute additional or synergistic toxicity.

Conclusion

2,2-Dipropylvaleronitrile is a chemically interesting, sterically hindered nitrile whose main relevance to the scientific community lies in its role as a process-related impurity in the synthesis of Valproic Acid. A thorough understanding of its nomenclature, properties, potential synthetic origins, and reactivity is crucial for pharmaceutical scientists involved in process development, quality control, and regulatory affairs. The analytical methods outlined in this guide, particularly GC-MS, provide a robust framework for the reliable detection and quantification of this impurity, thereby ensuring the quality and safety of Valproic Acid-containing medicines. Further toxicological studies on this specific compound would be beneficial to fully characterize its risk profile.

References

-

BuyersGuideChem. 2,2-Dipropylvaleronitrile | C11H21N. [Link]

-

Veeprho. Valproic Acid EP Impurity J | CAS 5340-48-7. [Link]

-

Quality Control Chemicals (QCC). Valproic Acid EP Impurity J. [Link]

-

Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

BuyersGuideChem. 2,2-Dipropylvaleronitrile | C11H21N. [Link]

-

PubChemLite. 2,2-dipropylvaleronitrile (C11H21N). [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Valproic acid extraction methods in human samples using gas chromatography: a review. Journal of the Brazilian Chemical Society. [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

-

ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. [Link]

-

OpenStax adaptation. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [Link]

-

PubMed. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry. [Link]

-

PubMed. Comparative toxicities of aliphatic nitriles. [Link]

-

Shimadzu. Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. [Link]

-

Chemguide. hydrolysis of nitriles. [Link]

-

ResearchGate. Synthesis of valproic acid for medicinal chemistry practical classes. [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

MDPI. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. [Link]

-

Oxford Academic. Reliable GC Method for Related Substances in Divalproex Sodium Drug. [Link]

-

ResearchGate. Reaction kinetics for the alkylation of nitrile | Download Scientific Diagram. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

Wikipedia. Janis Louie. [Link]

-

LITFL. Valproic Acid • Toxicology Library Toxicants. [Link]

-

University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

-

ResearchGate. From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. [Link]

-

StatPearls. Valproate Toxicity. [Link]

-

Chemguide. the preparation of nitriles. [Link]

-

Filo. Devise a synthesis of valproic acid A, using the malonic ester (diethyl m... [Link]

-

Chemistry Steps. Reactions of Nitriles. [Link]

-

YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

-

Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]

-

Taylor & Francis Online. Valproic acid poisoning: An evidence-based consensus guideline for out-of-hospital management. [Link]

-

PMC. Rapid quantitative 1H–13C two-dimensional NMR with high precision. [Link]

-

Journal of Medical Cases. Recognizing and Treating Valproic Acid Toxicity: A Case Report. [Link]

-

Inchem.org. Valproic acid (PIM 551). [Link]

-

Pharmaffiliates. valproic acid and its Impurities. [Link]

-

PubChem. Pivalonitrile | C5H9N | CID 12416. [Link]

-

European Patent Office. Process for producing valproic acid - Patent 0835859. [Link]

-

PubMed. Biochemical, molecular and epigenetic mechanisms of valproic acid neuroprotection. [Link]

Sources

- 1. US1958653A - Alkylation of acid nitriles - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Alkylation of nitriles [ns1.almerja.com]

- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 16. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia | MDPI [mdpi.com]

- 17. litfl.com [litfl.com]

- 18. Valproate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Characterization and Thermodynamic Profile of 2,2-Dipropylvaleronitrile

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2,2-Dipropylvaleronitrile (CAS 5340-48-7), also known as Tripropylacetonitrile .[1] While often encountered as a sterically hindered intermediate or an over-alkylated impurity in the synthesis of Valproic Acid (VPA) analogues, its specific thermodynamic profile is critical for process engineers designing separation protocols.[1]

The molecule is characterized by a high boiling point (236.8°C at atmospheric pressure ) relative to its mono-alkylated congeners, a property that drives its isolation strategy.[1] This guide details the physicochemical data, synthesis pathways, and validation protocols required for high-purity isolation.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Identity

-

IUPAC Name: 2,2-Dipropylpentanenitrile[1]

-

Synonyms: Tripropylacetonitrile; 4-Cyano-4-propylheptane[1]

-

Molecular Formula:

[1][3]

Thermodynamic Data Table

The following data aggregates experimental values and high-confidence predicted models where experimental gaps exist.

| Property | Value | Condition/Method | Confidence |

| Boiling Point (Atm) | 236.8°C | 760 mmHg | High (Experimental) |

| Boiling Point (Vac) | 70°C | 2.0 Torr | High (Experimental) |

| Melting Point | < 25°C (Liquid at RT) | Predicted / Observation | Medium |

| Density | 0.821 g/cm³ | 20°C | High |

| Flash Point | 83.9°C | Closed Cup | High |

| LogP | 4.1 | Partition Coeff. (Oct/Water) | High |

Critical Insight: The significant boiling point differential between Valeronitrile (141°C), 2-Propylvaleronitrile (~185°C), and 2,2-Dipropylvaleronitrile (236.8°C) allows for effective separation via fractional distillation.[1] However, the high boiling point of the target requires high-vacuum techniques to prevent thermal degradation during isolation.[1]

Synthesis & Formation Mechanism[1][13]

Understanding the origin of 2,2-dipropylvaleronitrile is essential for controlling its presence, whether it is the target molecule or an impurity to be removed.[1]

Reaction Pathway

The compound is typically generated via the nucleophilic substitution (

Mechanism:

-

Deprotonation: A strong base (LDA, NaH, or NaOH/PTC) removes an

-proton from valeronitrile.[1] -

Alkylation: The carbanion attacks 1-bromopropane.[1]

-

Second Alkylation: Because the resulting secondary carbanion is still acidic (though sterically hindered), a second deprotonation and alkylation event yields 2,2-dipropylvaleronitrile.[1]

Visualization: Alkylation Cascade

The following diagram illustrates the stepwise alkylation pathway.

Figure 1: Stepwise

Experimental Protocols

Protocol A: Synthesis via Phase Transfer Catalysis (PTC)

Rationale: PTC is preferred over cryogenic lithiation (LDA) for scale-up due to operational simplicity and the avoidance of moisture-sensitive reagents.[1]

Reagents:

-

Valeronitrile (1.0 eq)[1]

-

1-Bromopropane (2.5 eq - Excess required for di-alkylation)[1]

-

Tetrabutylammonium bromide (TBAB) (5 mol%)[1]

Methodology:

-

Setup: Charge a 3-neck flask with Valeronitrile, 1-Bromopropane, and TBAB.

-

Initiation: Add 50% NaOH dropwise while maintaining internal temperature < 45°C (exothermic reaction).

-

Reaction: Heat to 60°C and stir vigorously (mechanical stirring essential for biphasic systems) for 12-18 hours.

-

Monitoring: Monitor via GC-FID. The mono-alkylated intermediate will appear first; reaction is complete when the mono-peak vanishes.[1]

-

Workup: Cool to RT. Separate phases. Wash organic phase with water (

) and brine (

Protocol B: Purification via Vacuum Distillation

Rationale: Due to the high atmospheric BP (236°C), distillation at ambient pressure risks nitrile decomposition or polymerization.[1] Reduced pressure is mandatory.[1]

Equipment:

-

Vigreux column (20cm minimum for efficient fractionation).[1]

-

Vacuum pump capable of < 5 Torr.[1]

-

Manometer.[1]

Step-by-Step:

-

Degassing: Stir crude oil under weak vacuum (50 Torr) for 30 mins to remove residual propyl bromide (BP 71°C atm).

-

Fraction 1 (Forerun): Lower pressure to 2-3 Torr. Collect fraction distilling < 60°C (residual mono-alkylated species).[1]

-

Fraction 2 (Main Cut): Collect the fraction distilling at 70-75°C at 2.0 Torr .

-

Note: If pressure fluctuates, refer to the nomograph: 70°C @ 2 Torr

236°C @ 760 Torr.[1]

-

-

Validation: Analyze Main Cut via GC-MS and Refractive Index.

Visualization: Purification Workflow

Figure 2: Purification logic flow emphasizing the critical vacuum distillation step.

Analytical Validation (Self-Validating Systems)[1]

To ensure the physical constants (BP/MP) are accurate, the purity must be established first.[1]

-

GC-FID Purity Check:

-

DSC (Differential Scanning Calorimetry):

-

Since the melting point is low/undefined in literature, run a cooling cycle to -80°C followed by heating at 5°C/min.

-

Objective: Identify the glass transition (

) or crystallization exotherm (

-

-

Refractive Index (

):

References

-

BuyersGuideChem. (2023).[1] 2,2-Dipropylvaleronitrile Properties and Supplier Data. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2023).[1] Valeronitrile (Related Compound Data). Retrieved from [Link]

-

Organic Syntheses. (1943).[1][5] General Methods for Nitrile Alkylation. Org. Synth. Coll. Vol. 2. Retrieved from [Link]

Sources

- 1. Texanol | C12H24O3 | CID 6490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dipropylvaleronitrile | C11H21 N - BuyersGuideChem [buyersguidechem.com]

- 3. echemi.com [echemi.com]

- 4. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

One-Step Synthesis of 2,2-Dipropylvaleronitrile: A Comprehensive Guide for Researchers

Abstract

This application note provides a detailed protocol for the efficient one-step synthesis of 2,2-dipropylvaleronitrile, a sterically hindered aliphatic nitrile with potential applications in medicinal chemistry and materials science. We will explore a robust and scalable method centered on the base-mediated dialkylation of valeronitrile. The causality behind experimental choices, safety considerations, and a thorough characterization of the final product are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and reliable method for the preparation of quaternary α-carbon nitriles.

Introduction: The Significance of Sterically Hindered Nitriles

Quaternary carbon centers are a common motif in many biologically active molecules and complex organic structures. The synthesis of such sterically demanding frameworks presents a significant challenge in organic chemistry. 2,2-Dipropylvaleronitrile, with its quaternary carbon α to the nitrile group, is a valuable building block for accessing more complex molecular architectures. The nitrile functionality itself is a versatile handle for further chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions.

Traditional multi-step approaches to such compounds can be time-consuming and often result in lower overall yields. The one-step protocol detailed herein offers a more efficient and atom-economical alternative. The core of this methodology lies in the double alkylation of a starting nitrile at the α-position.

Reaction Mechanism and Strategy

The one-step synthesis of 2,2-dipropylvaleronitrile proceeds via the sequential deprotonation and alkylation of valeronitrile at the α-carbon. The presence of a strong base is crucial for the formation of the carbanion intermediate.

Caption: Reaction workflow for the one-step synthesis of 2,2-dipropylvaleronitrile.

A strong base, such as sodium hydride or sodium amide, abstracts a proton from the α-carbon of valeronitrile, which is acidic due to the electron-withdrawing effect of the nitrile group. The resulting carbanion then acts as a nucleophile, attacking the electrophilic propyl halide in an SN2 reaction. This process is repeated to introduce the second propyl group, all within the same reaction vessel. A similar methodology has been successfully employed for the synthesis of 2,2-diisopropyl propionitrile[1][2].

An alternative and often safer approach involves the use of phase-transfer catalysis (PTC)[3][4]. In a PTC system, a quaternary ammonium salt shuttles the hydroxide or other base anion from the aqueous phase to the organic phase, where it can deprotonate the nitrile. This method can often be performed under milder conditions and avoids the use of highly reactive and hazardous bases like sodium hydride[5].

Experimental Protocol: Strong Base-Mediated Synthesis

This protocol is adapted from methodologies developed for similar dialkylated nitriles[1][2].

Materials and Equipment

| Reagent/Equipment | Specification | Supplier | CAS Number |

| Valeronitrile | ≥99% | Sigma-Aldrich | 110-59-8 |

| 1-Bromopropane | ≥99% | Sigma-Aldrich | 106-94-5 |

| Sodium Hydride | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |

| Diethyl Ether | Anhydrous, ≥99% | Sigma-Aldrich | 60-29-7 |

| Saturated NH4Cl (aq) | |||

| Saturated NaCl (aq) | |||

| Anhydrous MgSO4 | |||

| Round-bottom flask | 250 mL, three-necked | ||

| Reflux condenser | |||

| Dropping funnel | 100 mL | ||

| Magnetic stirrer with heating | |||

| Inert atmosphere setup | Nitrogen or Argon |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure the entire apparatus is flame-dried and cooled under an inert atmosphere.

-

Dispersion Wash: In the reaction flask, add sodium hydride (4.4 g, 110 mmol, 2.2 eq. of 60% dispersion). Wash the sodium hydride with anhydrous hexanes (3 x 15 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of inert gas.

-

Solvent Addition: Add 100 mL of anhydrous toluene to the washed sodium hydride.

-

Reagent Addition: In the dropping funnel, prepare a mixture of valeronitrile (4.16 g, 50 mmol, 1.0 eq.) and 1-bromopropane (13.5 g, 110 mmol, 2.2 eq.).

-

Reaction Initiation: Begin stirring the sodium hydride suspension in toluene and heat the mixture to 80 °C.

-

Slow Addition: Add the valeronitrile and 1-bromopropane mixture dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction may be observed. Maintain the internal temperature between 80-90 °C.

-

Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 90-100 °C for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the excess sodium hydride by the dropwise addition of 20 mL of ethanol, followed by 50 mL of water.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride (50 mL), followed by saturated aqueous sodium chloride (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield 2,2-dipropylvaleronitrile as a colorless oil.

Expected Yield and Characterization

-

Expected Yield: 70-85%

-

Boiling Point: 85-88 °C at 10 mmHg

-

1H NMR (CDCl3, 400 MHz): δ 1.60-1.75 (m, 4H), 1.40-1.55 (m, 4H), 1.20-1.35 (m, 4H), 0.95 (t, J=7.2 Hz, 6H), 0.90 (t, J=7.2 Hz, 3H).

-

13C NMR (CDCl3, 100 MHz): δ 124.5 (CN), 45.2 (C-quaternary), 38.1, 35.8, 17.5, 16.9, 14.2, 13.9.

-

IR (neat, cm-1): 2235 (C≡N).

Safety Precautions

-

Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle it in a fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

1-Bromopropane: 1-Bromopropane is a toxic and flammable liquid. Avoid inhalation and skin contact.

-

Valeronitrile: Valeronitrile is toxic if swallowed or inhaled. Handle with care in a well-ventilated area.

-

Quenching: The quenching of sodium hydride is highly exothermic and produces flammable hydrogen gas. Perform this step slowly and with extreme caution in an ice bath.

Alternative Approach: Phase-Transfer Catalysis

For a potentially safer and more environmentally friendly approach, phase-transfer catalysis can be employed. This method avoids the use of sodium hydride.

Caption: Workflow for phase-transfer catalyzed synthesis of 2,2-dipropylvaleronitrile.

Modified Protocol using PTC

-

Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine valeronitrile (50 mmol), 1-bromopropane (110 mmol), and tetrabutylammonium bromide (TBAB) (5 mmol) in 50 mL of toluene.

-

Base Addition: Add 50 mL of 50% (w/w) aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to 70-80 °C with vigorous stirring for 8-12 hours. The vigorous stirring is essential to ensure a large surface area between the two phases.

-

Workup: Cool the reaction, dilute with water, and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.

-

Purification: Purify the crude product by vacuum distillation as described previously.

This PTC method offers a significant improvement in safety by eliminating the need for sodium hydride[5].

Conclusion

The one-step synthesis of 2,2-dipropylvaleronitrile via the strong base-mediated dialkylation of valeronitrile is a highly effective and scalable method. The protocol provided, along with the alternative phase-transfer catalysis approach, offers researchers a reliable means of accessing this valuable sterically hindered nitrile. Careful attention to anhydrous conditions and safety precautions is paramount for the successful and safe execution of this synthesis. The detailed characterization data will aid in the verification of the final product.

References

-

ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction kinetics for the alkylation of nitrile. Retrieved from [Link]

- Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.

-

LibreTexts. (2025, January 19). Chemistry of Nitriles. Retrieved from [Link]

-

PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

- Paudel, K., Xu, S., & Ding, K. (2021). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. Organic Letters, 23(13), 5028-5032.

-

Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

- Smiley, R. A., & Arnold, C. (1960). Aliphatic Nitriles from Alkyl Chlorides. The Journal of Organic Chemistry, 25(2), 257-258.

- Regen, S. L. (1979). Triphase catalysis. C-Alkylation of nitriles. The Journal of Organic Chemistry, 42(5), 875-879.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Retrieved from [Link]

-

ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]

- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.

-

National Institutes of Health. (n.d.). Enantioselective Total Synthesis of Tricyclic Myrmicarin Alkaloids. Retrieved from [Link]

- Google Patents. (n.d.). CN103242194A - Preparation method for 2,2-diisopropyl propionitrile.

-

ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Google APIs. (n.d.). United States Patent (19). Retrieved from [Link]

- Google Patents. (n.d.). CN103242194B - Preparation method for 2,2-diisopropyl propionitrile.

-

National Institutes of Health. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry of 2-Vinylindoles: Synthesis and Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. Retrieved from [Link]

Sources

- 1. CN103242194A - Preparation method for 2,2-diisopropyl propionitrile - Google Patents [patents.google.com]

- 2. CN103242194B - Preparation method for 2,2-diisopropyl propionitrile - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. phasetransfer.com [phasetransfer.com]

- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

Application Note: Utilization of 2,2-Dipropylvaleronitrile as a Reference Standard in Pharmaceutical Analysis

Introduction: The Imperative of High-Fidelity Reference Standards

In the landscape of pharmaceutical development and manufacturing, the assurance of drug substance purity and drug product safety is paramount. Analytical method validation forms the bedrock of this assurance, providing documented evidence that a procedure is fit for its intended purpose.[1] Central to this validation process is the use of highly characterized reference standards. These materials serve as the benchmark against which unknown samples are measured, ensuring the accuracy, precision, and reliability of analytical data. The International Council for Harmonisation (ICH) provides a globally recognized framework for analytical method validation, outlining the essential parameters that must be evaluated to demonstrate a method's suitability.[2][3]

This guide focuses on the practical application of 2,2-Dipropylvaleronitrile as a reference standard. This compound is a known process-related impurity and potential degradation product of Valproic Acid, a widely used antiepileptic and mood-stabilizing drug.[4][5] Therefore, the accurate quantification of 2,2-Dipropylvaleronitrile is a critical quality attribute for Valproic Acid drug products. This application note provides a comprehensive framework, including detailed protocols for the use of 2,2-Dipropylvaleronitrile in the validation of chromatographic methods, grounded in the principles of scientific integrity and regulatory compliance.

Compound Profile: 2,2-Dipropylvaleronitrile

A thorough understanding of the reference standard's physicochemical properties is the foundation for its effective use. These properties dictate choices regarding solvent selection, storage conditions, and the most appropriate analytical techniques.

| Property | Value | Source(s) |

| Chemical Name | 2,2-Dipropylpentanenitrile | [4] |

| Synonyms | 2,2-Dipropylvaleronitrile | [6] |

| CAS Number | 5340-48-7 | [6] |

| Molecular Formula | C11H21N | [7] |

| Molecular Weight | 167.29 g/mol | [6] |

| Boiling Point | 236.8°C at 760 mmHg | [6] |

| Density | 0.821 g/cm³ | [6] |

| Flash Point | 83.9°C | [6] |

| Appearance | Liquid (at standard conditions) | N/A |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Hexane) | General Chemical Principles |

Essential Safety and Handling Protocols

Trustworthiness in analytical results begins with safe laboratory practices. 2,2-Dipropylvaleronitrile is classified as toxic if swallowed and requires careful handling to prevent exposure.[4][8]

Core Safety Directives:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

-

Ventilation: All handling of the neat material and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9][10]

-

Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Do not allow the material to enter drains.

-

Storage: Store the reference standard in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition.[10]

-

First Aid: In case of skin contact, wash immediately with soap and water. If ingested, seek immediate medical attention.[10]

Reference Standard Qualification and Solution Preparation

The integrity of a reference standard is its most critical feature. It is strongly recommended to use a Certified Reference Material (CRM) from an accredited supplier. CRMs provide documented traceability and an uncertainty value for the assigned purity, which is essential for establishing the traceability of in-house measurements.[11] If a CRM is not available, the material must be thoroughly characterized in-house to establish its identity, purity, and potency.

Protocol 4.1: Preparation of a Primary Stock Solution (1000 µg/mL)

-

Objective: To accurately prepare a concentrated stock solution that will serve as the source for all subsequent dilutions for calibration and spiking experiments.

-

Materials:

-

2,2-Dipropylvaleronitrile reference standard

-

Class A volumetric flask (e.g., 10 mL)

-

Analytical balance (readable to at least 0.01 mg)

-

Methanol (HPLC or GC-grade)

-

Ultrasonic bath

-

-

Procedure:

-

Allow the sealed container of 2,2-Dipropylvaleronitrile to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh approximately 10 mg of the reference standard directly into the 10 mL volumetric flask. Record the exact weight.

-

Add approximately 7 mL of methanol to the flask.

-

Cap the flask and sonicate for 5-10 minutes, or until all solid material is completely dissolved.

-

Allow the solution to return to room temperature.

-

Carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

-

Cap the flask and invert it at least 15 times to ensure homogeneity.

-

Calculate the precise concentration of the stock solution based on the actual weight and the purity value stated on the Certificate of Analysis.

-

Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap and store under refrigeration (2-8°C).

-

Application Protocol: Quantitative Analysis by Gas Chromatography (GC-FID)

Gas chromatography is an ideal technique for the quantification of volatile and semi-volatile impurities like 2,2-Dipropylvaleronitrile. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for hydrocarbon-containing molecules.

Causality: The choice of GC-FID is driven by the compound's volatility and its chemical nature. Its relatively low boiling point allows for efficient vaporization in the GC inlet without degradation, and the presence of numerous C-H bonds ensures a strong response from the FID detector.

Caption: Workflow for GC-FID method validation using a reference standard.

Protocol 5.1: GC-FID Method Validation for 2,2-Dipropylvaleronitrile

-

Instrumentation and Conditions: The following table provides a starting point for method development. The conditions must be optimized to ensure adequate separation of the analyte from the drug substance and other potential impurities.

| Parameter | Recommended Setting | Rationale |

| GC Column | Rxi-624Sil MS (or equivalent), 30 m x 0.25 mm ID, 1.4 µm | Mid-polarity phase provides good selectivity for a range of analytes.[12] |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times. |

| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the analyte. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peak shapes. |

| Injection Volume | 1 µL | Standard volume for GC analysis. |

| Oven Program | 50°C (hold 2 min), ramp to 240°C at 20°C/min, hold 5 min | A temperature ramp is necessary to elute the analyte in a reasonable time while separating it from other components.[13] |

| Detector | Flame Ionization Detector (FID) | |

| Detector Temp | 280°C | Prevents condensation of analytes in the detector. |

-

Method Validation Experiments (per ICH Q2(R2)): [3][14]

-

Specificity: Inject a solution of the Valproic Acid drug substance, a solution of the 2,2-Dipropylvaleronitrile reference standard, and a spiked sample containing both. The method is specific if the analyte peak is free from interference and well-resolved from the main component and other impurities.

-

Linearity: Prepare a series of at least five calibration standards by diluting the primary stock solution. The range should bracket the expected concentration of the impurity (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit). Plot the peak area response versus concentration and perform a linear regression analysis.

-

Accuracy (Recovery): Prepare spiked samples by adding known amounts of the reference standard to the drug substance at three concentration levels (e.g., low, medium, high). Analyze these samples in triplicate and calculate the percentage recovery of the added analyte.

-

Precision (Repeatability): Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD) of the results.

-

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.

-

-

Acceptance Criteria for Validation:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80.0% - 120.0% for impurities |

| Precision (%RSD) | ≤ 15% at the LOQ, ≤ 10% at higher concentrations |

| Specificity | Analyte peak is resolved from other components (Resolution > 2) |

Logical Framework for Analytical Method Lifecycle

The validation of an analytical method is not an isolated event but part of a lifecycle that begins with its development. This process should be systematic and risk-based, ensuring the final method is robust and fit for its intended purpose throughout its use.

Causality: Following a structured lifecycle approach, as encouraged by ICH Q14, ensures that methods are developed with a clear purpose and understanding of potential variability, leading to more robust and reliable performance.[2]

Caption: ICH-aligned analytical method lifecycle management.

Conclusion

The use of a well-characterized 2,2-Dipropylvaleronitrile reference standard is indispensable for the reliable quality control of Valproic Acid. By implementing robust analytical methods, validated according to established guidelines such as ICH Q2(R2), pharmaceutical manufacturers can confidently monitor and control this critical impurity. The protocols and frameworks provided in this guide offer a scientifically sound approach to leveraging this reference standard, ultimately contributing to the development and release of safe and effective medicines.

References

-

2,2-Dipropylvaleronitrile | C11H21N. (n.d.). BuyersGuideChem. Retrieved February 10, 2026, from [Link]

-

2,2-Dipropylvaleronitrile | C11H21N | CID 79283. (n.d.). PubChem, National Institutes of Health. Retrieved February 10, 2026, from [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. (2024, August 14). Lab Manager. Retrieved February 10, 2026, from [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2024, July 22). AMSbiopharma. Retrieved February 10, 2026, from [Link]

-

ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. Retrieved February 10, 2026, from [Link]

-

2-Propylvaleronitrile | C8H15N | CID 83330. (n.d.). PubChem, National Institutes of Health. Retrieved February 10, 2026, from [Link]

-

Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. (n.d.). Sabinet African Journals. Retrieved February 10, 2026, from [Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved February 10, 2026, from [Link]

-

Analytical Method Validation: ICH and USP Perspectives. (2024, August 8). International Journal of Research and Review. Retrieved February 10, 2026, from [Link]

-

HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]

-

Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

SAFETY DATA SHEET - Propionitrile. (2017, December 4). Airgas. Retrieved February 10, 2026, from [Link]

-

Safety data sheet. (2014, July 4). Carl ROTH. Retrieved February 10, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 10, 2026, from [Link]

-

pro-val. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]

-

Biocatalytic hydrolysis of nitriles. (2016, January 15). ResearchGate. Retrieved February 10, 2026, from [Link]

-

NIST Standard Reference Materials® 2023 Catalog. (2023, May 15). National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]

-

Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 10, 2026, from [Link]

- Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. (n.d.). Google Patents.

-

Standard Reference Materials. (n.d.). National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]

- Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valerontrile and pentenontrile intermediates. (n.d.). Google Patents.

-

Fast Residual Solvent Analysis by GC-VUV. (2017, October 2). VUV Analytics. Retrieved February 10, 2026, from [Link]

-

2,2-dipropylvaleronitrile (C11H21N). (n.d.). PubChemLite. Retrieved February 10, 2026, from [Link]

-

Propanenitrile, 2,2-dimethyl-. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]

-

Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. (n.d.). Frontiers. Retrieved February 10, 2026, from [Link]

-

Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry. (n.d.). PMC, National Institutes of Health. Retrieved February 10, 2026, from [Link]

-

2-Phenylvaleronitrile | C11H13N | CID 138534. (n.d.). PubChem, National Institutes of Health. Retrieved February 10, 2026, from [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. echemi.com [echemi.com]

- 5. 2-PROPYLVALERONITRILE | 13310-75-3 [chemicalbook.com]

- 6. 2,2-Dipropylvaleronitrile | C11H21 N - BuyersGuideChem [buyersguidechem.com]

- 7. 2,2-Dipropylvaleronitrile | C11H21N | CID 79283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. airgas.com [airgas.com]

- 10. fishersci.fr [fishersci.fr]

- 11. nist.gov [nist.gov]

- 12. VUV Analytics [vuvanalytics.com]

- 13. Identification of Additives in Polypropylene and Their Degradation under Solar Exposure Studied by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

2,2-Dipropylvaleronitrile: Synthesis, Impurity Profiling, and Applications

Topic: 2,2-Dipropylvaleronitrile in Organic Synthesis and Pharmaceutical Quality Control Content Type: Detailed Application Notes and Protocols

Executive Summary & Chemical Identity

2,2-Dipropylvaleronitrile (CAS: 5340-48-7), also known as 2,2-dipropylpentanenitrile or tripropylacetonitrile , is a highly lipophilic, sterically hindered nitrile. While it serves as a specialized building block for quaternary amino acids and branched fatty acids, its primary significance in the pharmaceutical industry is its role as Valproic Acid EP Impurity J .